molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No.: B019472
CAS No.: 614-75-5
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Description

2-Hydroxyphenylacetic acid (2-HPAA), also known as o-hydroxyphenylacetic acid, is a phenolic derivative of phenylacetic acid with the hydroxyl group substituted at the ortho position of the benzene ring (CAS: 614-75-5; molecular formula: C₈H₈O₃; molecular weight: 152.15 g/mol) . It is classified under 2(hydroxyphenyl)acetic acids and is a key intermediate in metabolic pathways involving phenylalanine, tyrosine, and aromatic amino acids . 2-HPAA participates in the biosynthesis of catecholamines (e.g., dopamine, adrenaline) and neurotransmitters like serotonin and melatonin . Industrially, it serves as a precursor in synthesizing atenolol (a β-blocker) and 3,4-dihydroxyphenylacetic acid . Its role in microbial metabolism and associations with gut microbiota (e.g., Lactobacillus) further highlight its biological significance .

Preparation Methods

Catalytic Reduction of Hydroxymandelic Acid

Reaction Mechanism and Conditions

The reduction of 4-hydroxymandelic acid to 2-HPA employs formic acid as a reducing agent in the presence of sulfur-based catalysts, such as sodium disulfite (Na₂S₂O₅), at temperatures ≥50°C . The reaction proceeds via decarboxylation and subsequent reduction, with the sulfur catalyst facilitating electron transfer. Optimal conditions include a molar ratio of 1.1:1 (formic acid to hydroxymandelic acid) and 0.1 moles of Na₂S₂O₅ per mole of substrate, achieving near-quantitative conversion .

Table 1: Optimized Parameters for Catalytic Reduction

ParameterValue
Temperature50–80°C
Catalyst Loading0.10 ± 0.02 mol/mol
Formic Acid Ratio1.1 ± 0.1 mol/mol
Reaction Time4–6 hours
Yield98%

Workup and Isolation

Post-reaction, the mixture is acidified to pH ≤2 using orthophosphoric acid (H₃PO₄), inducing crystallization of 2-HPA . Distillation under reduced pressure removes excess water, followed by cooling to ambient temperature to isolate crystalline product. Recrystallization from aqueous ethanol yields 99% pure 2-HPA, as verified by HPLC .

Hydrolysis of (2-Chlorophenyl)acetic Acid

Alkaline Hydrolysis with Copper Catalysts

This method involves nucleophilic aromatic substitution, where (2-chlorophenyl)acetic acid reacts with sodium hydroxide (NaOH) in high-boiling solvents (e.g., SOLVESSO 150) at 160–220°C . Copper sulfate (CuSO₄) serves as a catalyst, enhancing hydroxyl group incorporation.

Table 2: Hydrolysis Reaction Conditions

ParameterValue
SolventSOLVESSO 150
Temperature160–220°C
CatalystCuSO₄ (5–10 wt%)
BaseNaOH (2.5 equiv)
Yield (Crude)70–75%

Purification Challenges

The crude product requires extraction with ethyl acetate and charcoal treatment to remove polymeric byproducts. Final acidification to pH 3.5 yields 2-HPA with ~85% purity, necessitating further chromatographic purification for pharmaceutical-grade material .

Diazomethane Methylation Followed by Hydrolysis

Synthetic Pathway and Hazards

A less conventional route involves methylating 2-hydroxybenzaldehyde with diazomethane (CH₂N₂), followed by cyanide addition and hydrolysis to 2-HPA . Despite its novelty, diazomethane’s extreme toxicity and explosivity limit its industrial adoption.

Table 3: Diazomethane Method Overview

ParameterValue
Diazomethane Equiv1.2
Reaction Temp0–5°C
Overall Yield11%
Purity (NMR)<90%

Analytical Limitations

Poor-resolution ¹³C NMR spectra and inconsistent mass spectrometry data (e.g., identical observed/calculated m/z for intermediates) raise concerns about structural fidelity .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MetricCatalytic Reduction Hydrolysis Diazomethane
Yield98%70–75%11%
Purity99%85%<90%
SafetyHighModerateLow
ScalabilityIndustrialPilot ScaleLab Scale

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenylacetic acids.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-HPAA exhibits notable antioxidant activity. Studies have demonstrated that its salts, particularly when complexed with alkali metals, show enhanced antioxidant capabilities through assays such as ABTS, FRAP, and CUPRAC . These properties make it a candidate for developing supplements aimed at combating oxidative stress-related conditions.

Antimicrobial Activity

2-HPAA has been tested for its antibacterial and antifungal properties against various pathogens, including E. coli, K. aerogenes, and C. albicans. The compound's efficacy as an antimicrobial agent suggests potential applications in pharmaceutical formulations aimed at treating infections .

Intermediate in Drug Synthesis

The compound serves as an intermediate in synthesizing various bioactive products, including antihypertensive agents. Its role in drug development highlights its importance in pharmaceutical chemistry .

Biomarker for Metabolic Disorders

2-HPAA is a significant metabolite associated with phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. Elevated levels of 2-HPAA are indicative of metabolic stress and insulin resistance, making it a valuable biomarker for diagnosing conditions such as Type 2 Diabetes Mellitus (T2D) and other metabolic disorders .

Testing Methods

Clinical testing for 2-HPAA is typically performed on urine samples, although blood tests can also be utilized. The analysis helps assess metabolic function and gastrointestinal health, providing insights into the patient's metabolic status . Reference ranges for 2-HPAA levels are crucial for accurate diagnosis; levels above <2 mmol/mol creatinine are often considered elevated .

Biomarker for Dietary Intake

The presence of 2-HPAA in bodily fluids can serve as a biomarker for the consumption of foods rich in phenolic compounds, such as blueberries and parsley. Its detection can help assess dietary habits and their impact on health outcomes .

Research Insights and Case Studies

Application AreaKey FindingsReference
Antioxidant ActivitySalts of 2-HPAA show enhanced antioxidant properties compared to the free acid form in various assays.
Antimicrobial EfficacyEffective against multiple bacterial strains; potential use in developing new antimicrobial agents.
Clinical RelevanceElevated levels linked to metabolic disorders; useful in diagnosing PKU and T2D through urine analysis.
Dietary BiomarkerCorrelates with consumption of specific foods; serves as an indicator of dietary intake patterns.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenylacetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It is produced through the hydroxylation of phenylacetic acid by specific enzymes. This compound can interact with various molecular targets, including enzymes involved in the metabolism of aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The positional isomerism of hydroxyl groups distinguishes 2-HPAA from analogs like 3-hydroxyphenylacetic acid (3-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA) . Key differences include:

Property 2-HPAA 3-HPAA 4-HPAA
CAS Number 614-75-5 621-37-6 156-38-7
Hydroxyl Position Ortho (C2) Meta (C3) Para (C4)
LogP 0.85 ~1.2 (estimated) ~1.0 (estimated)
Solubility Moderate in water High in water High in water
Tyrosinase Inhibition and Melanogenesis

In B16F0 melanoma cells, 2-HPAA, 3-HPAA, and 4-HPAA inhibit tyrosinase activity (the rate-limiting enzyme in melanin synthesis) but exhibit varying efficacy:

Compound Tyrosinase Inhibition (%) IC₅₀ (mM) Key Mechanisms
2-HPAA 81.3 ± 0.4 2.60 Suppresses MC1R and TRP-1 expression
4-HPAA 83.6 ± 0.4 1.30 Strongest suppression of α-MSH-induced TRP-1
3-HPAA 65.1 ± 1.4 3.23 Weakest inhibition of melanin synthesis

2-HPAA and 4-HPAA show dose-dependent inhibition comparable to arbutin (a known depigmenting agent) .

Renal Clearance and Metabolic Associations

Both 2-HPAA and 4-HPAA are preferentially cleared via renal tubular secretion, correlating with furosemide clearance . However, 4-HPAA demonstrates stronger associations with microbial metabolism in the gut, particularly with uncultured-bacterium-f-Enterobacteriaceae .

Research Findings and Contradictions

  • Contradiction in Bioactivity : While 4-HPAA shows marginally higher tyrosinase inhibition than 2-HPAA , the latter exhibits stronger correlations with Lactobacillus species in microbial studies .
  • Safety Profile : 2-HPAA is classified as an irritant , but safety data for 3-HPAA and 4-HPAA remain underreported.

Biological Activity

2-Hydroxyphenylacetic acid (2-HPAA), a derivative of phenylacetic acid, is recognized for its diverse biological activities, including antioxidant, antimicrobial, and potential metabolic implications. This article delves into the compound's biological properties, supported by research findings and case studies.

This compound is a weakly acidic compound with slight solubility in water. It can be derived from the metabolism of phenylalanine and is found in various food sources such as natal plum, lemon verbena, half-highbush blueberry, and parsley . The compound's structure includes a hydroxyl group at the ortho position relative to the acetic acid moiety, which plays a critical role in its biological functions.

Antioxidant Activity

The antioxidant properties of 2-HPAA have been extensively studied. Research indicates that it exhibits significant radical scavenging activity, which is essential for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Activity Assays for 2-HPAA

Assay TypeMethodologyResult
ABTSRadical scavenging assayEffective in neutralizing free radicals
FRAPFerric reducing antioxidant powerHigh reducing capacity observed
CUPRACCupric ion reducing antioxidant capacityNotable antioxidant activity reported

The antioxidant activity of 2-HPAA was evaluated using various assays, including ABTS, FRAP, and CUPRAC. These methods demonstrated that 2-HPAA can effectively donate electrons or hydrogen atoms to neutralize free radicals, thus reducing oxidative damage .

Antimicrobial Properties

2-HPAA has shown promising antimicrobial effects against various pathogens. Studies have tested its efficacy against bacteria such as Escherichia coli, Klebsiella aerogenes, Pseudomonas fluorescens, and Bacillus subtilis, as well as fungi like Candida albicans. The results indicated that 2-HPAA possesses both antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity of 2-HPAA

MicroorganismActivity Level
E. coliModerate
K. aerogenesStrong
P. fluorescensModerate
B. subtilisStrong
C. albicansModerate

Metabolic Implications

Elevated levels of 2-HPAA are often associated with metabolic disorders, particularly insulin resistance and type 2 diabetes mellitus (T2D). It serves as a biomarker indicating impaired glucose metabolism and has been linked to conditions characterized by metabolic dysregulation such as obesity and non-alcoholic fatty liver disease (NAFLD) .

Case Study: Type 2 Diabetes Mellitus

In a clinical study involving patients with T2D, elevated levels of 2-HPAA were correlated with increased oxidative stress markers and insulin resistance. This suggests that monitoring 2-HPAA levels could provide valuable insights into the metabolic status of individuals with T2D, aiding in early detection and management strategies .

The biological activity of 2-HPAA can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating electrons or hydrogen atoms to free radicals, 2-HPAA reduces oxidative stress.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for microbial growth.
  • Metabolic Regulation : As a metabolite derived from phenylalanine, it reflects the body’s metabolic state and may influence lipid and carbohydrate metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-hydroxyphenylacetic acid (2-HPAA) in biological samples?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are preferred for sensitive quantification. Urine samples require acidification (pH ~2) to stabilize 2-HPAA, followed by solid-phase extraction (SPE) using C18 columns. Calibration curves should include internal standards (e.g., deuterated 2-HPAA) to correct for matrix effects .
  • Validation : Ensure linearity (R² >0.99) across physiological ranges (0.1–50 μM), with intraday and interday precision <15%. Cross-validate with enzymatic assays if available .

Q. How can 2-HPAA be synthesized in a laboratory setting?

  • Chemical Synthesis : The Friedel-Crafts alkylation of phenol with chloroacetic acid under acidic conditions (H₂SO₄ catalyst) yields 2-HPAA. Purification involves recrystallization from toluene (melting point: 143–148°C) .
  • Microbial Synthesis : Serratia marcescens strain can bioconvert tyrosol isomers into 2-HPAA via hydroxylation. Optimize culture conditions (pH 7.0, 30°C) and monitor yields using HPLC with UV detection at 275 nm .

Q. What are the primary biological sources and metabolic pathways of 2-HPAA?

  • Sources : 2-HPAA is a phenylalanine metabolite elevated in phenylketonuria (PKU) and small intestinal bacterial overgrowth (SIBO). It is also linked to Giardia infections due to gut microbiota dysregulation .
  • Pathways : Phenylalanine → tyrosine → 4-hydroxyphenylpyruvate → 2-HPAA via oxidative decarboxylation. Tetrahydrobiopterin (BH₄) deficiency disrupts this pathway, necessitating cofactor supplementation (e.g., 5-MTHF) in experimental models .

Advanced Research Questions

Q. How does 2-HPAA stability vary under different experimental conditions, and what precautions are critical?

  • Stability : 2-HPAA degrades under heat (>80°C) or prolonged exposure to moisture. Store at 4°C in argon-filled vials to prevent oxidation. Avoid incompatible materials (e.g., strong acids/oxidizers) during handling .
  • Handling : Use gloves (nitrile), protective eyewear, and fume hoods. Neutralize waste with 10% sodium bicarbonate before disposal .

Q. What advanced techniques are used to resolve contradictions in 2-HPAA’s role in oxidative stress?

  • Contradictions : While 2-HPAA is a reactive oxygen species (ROS) scavenger in vitro, elevated levels in PKU correlate with oxidative damage.
  • Resolution : Employ isotopic tracing (¹³C-labeled 2-HPAA) to track metabolic flux in cell cultures. Pair with redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify ROS dynamics in BH₄-deficient models .

Q. How can 2-HPAA be isolated and purified from complex microbial extracts?

  • Isolation : Use bioguided fractionation of ethyl acetate extracts. Centrifugation (10,000 ×g, 20 min) removes cell debris, followed by rotary evaporation (40°C) .
  • Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:3). Confirm purity (>99%) via NMR (¹H and ¹³C) and high-resolution MS .

Q. Methodological Considerations for Experimental Design

Q. How should researchers design studies to investigate 2-HPAA’s interaction with nitric oxide (NO) pathways?

  • Design : Use endothelial cell models (e.g., HUVECs) with BH₄ depletion (e.g., DAHP treatment). Measure NO production (Griess assay) and 2-HPAA levels (LC-MS) under hypoxia (1% O₂). Include controls with BH₄ supplementation .
  • Data Analysis : Apply multivariate regression to correlate 2-HPAA concentrations with NO bioavailability, adjusting for confounding factors (e.g., superoxide dismutase activity) .

Q. What are best practices for quantifying 2-HPAA in environmental samples (e.g., tobacco waste)?

  • Extraction : Sonicate samples in methanol (1:10 w/v) for 30 min. Filter (0.22 μm) and derivatize with BSTFA for GC-MS analysis.
  • Quantification : Use selective ion monitoring (SIM) at m/z 152 (molecular ion) and 107 (base peak). Correct for matrix effects using standard addition .

Properties

IUPAC Name

2-(2-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
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InChI Key

CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID1060633
Record name 2-Hydroxyphenylacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name 2-Hydroxyphenylacetic acid
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Solubility

44 mg/mL
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Vapor Pressure

0.0000555 [mmHg]
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CAS No.

614-75-5
Record name (2-Hydroxyphenyl)acetic acid
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Record name Benzeneacetic acid, 2-hydroxy-
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Record name o-hydroxyphenylacetic acid
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Melting Point

145 - 147 °C
Record name ortho-Hydroxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

`Isopar M` (500 ml), (2-chlorophenyl)acetic acid (51.3 g, 0.3M), copper II sulphate hexahydrate (2.88 g, 10 mM) and sodium hydroxide pellets (84 g, 2.1M) were changed to a 1.5 litre hastalloy vessel equipped with a stirrer and condenser. The temperature of the vessel was increased from ambient using an oil bath, while stirring the reaction mixture. The oil bath was maintained at between 210° C. and 220° C. for 6 hours and then heating was ceased and the vessel was allowed to cool to ambient temperature. Water (500 ml) was added (exothern) and the reaction mixture was stirred for a further 30 minutes. After filtering off some insoluble material (about 600 mg) the phases were separated and the upper organic phase set aside (480-490 ml). The aqueous phase was acidified to pH1 (by test paper) by adding 36% hydrochloric acid (125-155 ml, exothern), and then extracted with isopropyl acetate (2×250 ml). The combined isopropyl acetate extracts were evaporated at 60° C. and about 20 mm Hg on a rotary evaporator to give (2-hydroxyphenyl)acetic acid as brown solid (44-45 g, purity by gas chromatography 94-99%, yield 93-96%).
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51.3 g
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Synthesis routes and methods IV

Procedure details

The process of the invention is conveniently carried out by suspending an alkali metal hydroxide in an organic solvent and adding (2-chlorophenyl)acetic acid and a catalyst to this suspension. The reaction mixture is heated to a temperature above 130° C. The reaction can be followed by a chromatographic technique for (example gas/liquid chromatography or high pressure liquid chromatography (using reverse phase medium)) to follow its progress. When the reaction is complete the mixture is cooled and water is added to it. After washing the aqueous phase with a suitable solvent (for example, hexane) it is acidified and extracted with a suitable solvent (for example, ethyl acetate). The extracts are combined, dried and evaporated to leave crude (2-hydroxyphenyl)acetic acid which may be purified.
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Synthesis routes and methods V

Procedure details

(2-Chlorophenyl)acetic acid (3.4 g, 0.02M), crushed sodium hydroxide pellets (4.8 g, 0.12M) and `SOLVESSO` 200 (30 g) were stirred for 0.5 hours. Cupric sulphate pentahydrate (0.2 g, 0.0008M) was added and the mixture heated at 190°-196° C. for about 4 hours. The reaction mass was cooled to 20° C. and treated with water (50 g), transferred to a separator with a further amount of water (50 g) and filtered. The separated aqueous filtrates were acidified to about pH4 using 36% hydrochloric acid and the product was extracted into ethyl acetate (180 g). (2-Hydroxyphenyl)acetic acid (2.62 g) was isolated as a solid by distillation of the ethyl acetate.
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solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphenylacetic acid
Reactant of Route 2
2-Hydroxyphenylacetic acid
Reactant of Route 3
2-Hydroxyphenylacetic acid
Reactant of Route 4
2-Hydroxyphenylacetic acid
Reactant of Route 5
2-Hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxyphenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.